molecular formula C20H16Br2N2O4S B390396 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

Katalognummer: B390396
Molekulargewicht: 540.2g/mol
InChI-Schlüssel: ICIHPJMOKWQJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine atoms, a methoxy group, and a sulfonamide linkage

Eigenschaften

Molekularformel

C20H16Br2N2O4S

Molekulargewicht

540.2g/mol

IUPAC-Name

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C20H16Br2N2O4S/c1-28-17-9-7-16(8-10-17)24-29(26,27)19-12-13(2-11-18(19)22)20(25)23-15-5-3-14(21)4-6-15/h2-12,24H,1H3,(H,23,25)

InChI-Schlüssel

ICIHPJMOKWQJIA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Kanonische SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the brominated and methoxylated intermediates with sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological processes.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-N-(4-bromo-phenyl)-3-(4-hydroxy-phenylsulfamoyl)-benzamide
  • 4-Bromo-N-(4-chloro-phenyl)-3-(4-methoxy-phenylsulfamoyl)-benzamide
  • 4-Bromo-N-(4-bromo-phenyl)-3-(4-methyl-phenylsulfamoyl)-benzamide

Uniqueness

4-bromo-N-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical and biological properties. Its sulfonamide linkage also contributes to its potential as a versatile compound in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.